molecular formula C40H36N4O3S B12378087 Aie-ER

Aie-ER

Katalognummer: B12378087
Molekulargewicht: 652.8 g/mol
InChI-Schlüssel: ULLJKJYJHOVDJZ-CDSHQWRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aggregation-induced emission (AIE) refers to the phenomenon where certain luminophores exhibit low or virtually no photoemission in the molecular state but become highly emissive when aggregated . Aie-ER is a compound that exhibits this unique property, making it a significant subject of study in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Aie-ER typically involves the use of specific luminogens that exhibit AIE properties. These luminogens are often synthesized through a series of organic reactions, including condensation, cyclization, and polymerization . The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Aie-ER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Aie-ER has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of Aie-ER involves the restriction of intramolecular motion (RIM). In the molecular state, the compound exhibits low fluorescence due to non-radiative decay pathways. when aggregated, the intramolecular motions are restricted, leading to enhanced fluorescence emission . This property is exploited in various applications, including bioimaging and sensor development.

Vergleich Mit ähnlichen Verbindungen

Aie-ER is unique compared to other similar compounds due to its strong aggregation-induced emission properties. Similar compounds include:

Eigenschaften

Molekularformel

C40H36N4O3S

Molekulargewicht

652.8 g/mol

IUPAC-Name

1-[4-[4-[(Z)-1-cyano-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]phenyl]sulfonyl-3-cyclohexylurea

InChI

InChI=1S/C40H36N4O3S/c41-29-34(28-30-16-24-38(25-17-30)44(36-12-6-2-7-13-36)37-14-8-3-9-15-37)33-20-18-31(19-21-33)32-22-26-39(27-23-32)48(46,47)43-40(45)42-35-10-4-1-5-11-35/h2-3,6-9,12-28,35H,1,4-5,10-11H2,(H2,42,43,45)/b34-28+

InChI-Schlüssel

ULLJKJYJHOVDJZ-CDSHQWRTSA-N

Isomerische SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)/C(=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)/C#N

Kanonische SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.